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Compound of Interest

Compound Name:
2-(3-Hydroxypyridin-2-yl)acetic

acid

Cat. No.: B1317324 Get Quote

An In-Depth Technical Guide to 2-(3-Hydroxypyridin-2-yl)acetic acid (CAS 69022-71-5)

Disclaimer: Publicly available scientific data for 2-(3-Hydroxypyridin-2-yl)acetic acid (CAS

69022-71-5) is limited. This guide has been constructed by leveraging information from

structurally analogous compounds and established chemical principles to provide a

comprehensive technical overview for research and development professionals. Data and

protocols derived from related molecules are clearly indicated.

Introduction
2-(3-Hydroxypyridin-2-yl)acetic acid is a heterocyclic carboxylic acid. Its structure, featuring

a pyridine ring substituted with both a hydroxyl and an acetic acid group, makes it a molecule

of interest for applications in medicinal chemistry and materials science. The pyridine moiety is

a common scaffold in drug discovery, and the presence of chelating groups (hydroxyl and

carboxylate) suggests potential for metal binding and enzymatic inhibition. Based on its

structural similarity to other known bioactive molecules, a key potential mechanism of action is

the inhibition of enzymes involved in inflammatory pathways.

Molecular Structure:

IUPAC Name: 2-(3-hydroxypyridin-2-yl)acetic acid

CAS Number: 69022-71-5
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Molecular Formula: C₇H₇NO₃

Molecular Weight: 153.14 g/mol

Physicochemical Properties
Quantitative physicochemical data for this specific compound is not readily available. The

following table summarizes properties from structurally related molecules to provide an

estimated profile.

Property Value
Source (Analogous
Compound)

Physical State Solid (Predicted)
General property of similar

small organic acids

Melting Point 258-261 °C (decomposes)
2-Hydroxypyridine-3-carboxylic

acid[1]

Boiling Point Not available -

pKa (Acidic)
~3.5 - 4.5 (Predicted for

carboxylic acid)

General pKa range for

pyridylacetic acids

pKa (Basic)
~4.5 - 5.5 (Predicted for

pyridine N)

General pKa range for pyridine

derivatives

Solubility
Soluble in formic acid (50

mg/mL)

2-Hydroxypyridine-3-carboxylic

acid[1]

logP (Predicted) ~0.5 - 1.5
Based on various pyridylacetic

acid structures

Synthesis and Purification
The synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid is not explicitly described in the

reviewed literature. However, a plausible and versatile route can be adapted from established

methods for preparing substituted pyridylacetic acid derivatives.[2][3][4] A common strategy

involves the palladium-catalyzed cross-coupling of a functionalized halopyridine with a suitable

acetate equivalent, followed by deprotection.
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A generalized workflow for such a synthesis is presented below.

Step 1: Starting Material Preparation

Step 2: C-C Bond Formation

Step 3: Deprotection

2-Chloro-3-hydroxypyridine

Protection of Hydroxyl Group
(e.g., Benzyl Bromide, Base)

2-Chloro-3-(benzyloxy)pyridine

Palladium-Catalyzed Cross-Coupling
(e.g., Pd(dba)₂, Xantphos, Base)

tert-Butyl Acetate tert-Butyl 2-(3-(benzyloxy)pyridin-2-yl)acetate

Acid Hydrolysis (Ester)
(e.g., Trifluoroacetic Acid)

Hydrogenolysis (Benzyl Ether)
(e.g., H₂, Pd/C)

2-(3-Hydroxypyridin-2-yl)acetic acid

Click to download full resolution via product page

Figure 1. Generalized workflow for the synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid.

Experimental Protocol: Hypothetical Synthesis
This protocol is a representative example adapted from methodologies for related compounds.

[2][4][5]
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Protection: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add

potassium carbonate (1.5 eq). Stir the mixture for 15 minutes at room temperature. Add

benzyl bromide (1.1 eq) dropwise and stir the reaction mixture at 60°C for 12 hours. After

cooling, pour the mixture into ice water and extract with ethyl acetate. The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure to yield 2-chloro-3-(benzyloxy)pyridine.

Cross-Coupling: In a nitrogen-flushed flask, combine 2-chloro-3-(benzyloxy)pyridine (1.0 eq),

a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand such as Xantphos (0.1 eq).

Add anhydrous toluene, followed by tert-butyl acetate (1.5 eq) and a base such as lithium

bis(trimethylsilyl)amide (LiHMDS) (1.2 eq). Heat the mixture to 100°C and stir for 16 hours.

Cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product

by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl 2-

(3-(benzyloxy)pyridin-2-yl)acetate.

Deprotection: Dissolve the product from the previous step in dichloromethane (DCM). Add

trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 4 hours to cleave the tert-

butyl ester. Remove the solvent and TFA under vacuum. Dissolve the resulting residue in

methanol, add 10% Palladium on carbon (Pd/C) catalyst, and subject the mixture to a

hydrogen atmosphere (balloon or Parr shaker) for 12 hours to remove the benzyl protecting

group. Filter the reaction mixture through celite and concentrate the filtrate to yield the final

product, 2-(3-Hydroxypyridin-2-yl)acetic acid.

Purification: The final compound can be purified by recrystallization from a suitable solvent

system, such as ethanol/water.

Potential Biological Activity and Mechanism of
Action
While this specific molecule has not been extensively profiled, the class of aromatic acetic acid

derivatives has been investigated for a variety of biological activities. Notably, compounds with

similar scaffolds have been identified as inhibitors of microsomal prostaglandin E synthase-1

(mPGES-1).[6][7] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the

terminal step in the synthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.

[8][9]
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Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, as it can

reduce PGE2 production without the gastrointestinal and cardiovascular side effects associated

with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase

(COX) enzymes.[8] The structural features of 2-(3-Hydroxypyridin-2-yl)acetic acid,

particularly the carboxylic acid group, are common in known mPGES-1 inhibitors, suggesting it

may act as a competitive inhibitor at the enzyme's active site.[7]

Prostaglandin E2 Synthesis Signaling Pathway
The diagram below illustrates the enzymatic pathway leading to the production of PGE2,

highlighting the role of mPGES-1 as a potential target for 2-(3-Hydroxypyridin-2-yl)acetic
acid.

Cell Membrane

Cytosol / Perinuclear Region

Membrane Phospholipids PLA₂ Arachidonic Acid (AA) COX-1 / COX-2
 NSAIDs Prostaglandin H₂ (PGH₂)

mPGES-1 Prostaglandin E₂ (PGE₂)

 Inflammation
 Pain

 Fever
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Figure 2. Prostaglandin E2 synthesis pathway highlighting mPGES-1 as a potential therapeutic

target.

Experimental Protocols: Biological Assays
To evaluate the potential of 2-(3-Hydroxypyridin-2-yl)acetic acid as an mPGES-1 inhibitor, a

cell-free enzymatic assay is a primary screening method.

Cell-Free mPGES-1 Inhibition Assay
This protocol is adapted from established methods for testing mPGES-1 inhibitors.[10][11]
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(3-
Hydroxypyridin-2-yl)acetic acid against recombinant human mPGES-1.

Materials:

Recombinant human mPGES-1 (microsomal fraction)

Prostaglandin H₂ (PGH₂) substrate

Reduced glutathione (GSH), as a cofactor

Test compound: 2-(3-Hydroxypyridin-2-yl)acetic acid, dissolved in DMSO

Reference inhibitor (e.g., MK-886)

Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4

Stop Solution: 1 M Ferric Chloride (FeCl₃) or Stannous Chloride (SnCl₂)

Prostaglandin E₂ (PGE₂) enzyme immunoassay (EIA) kit

Methodology:

Compound Preparation: Prepare a serial dilution of 2-(3-Hydroxypyridin-2-yl)acetic acid in

DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., from 1 nM

to 100 µM). Ensure the final DMSO concentration in the assay is ≤ 0.1%.

Assay Plate Setup: In a 96-well microplate, add the following to each well:

Assay Buffer

GSH (to a final concentration of ~1 mM)

Test compound dilutions or vehicle control (DMSO)

Enzyme Addition: Add the diluted recombinant mPGES-1 enzyme solution to each well. Pre-

incubate the plate at 4°C for 15 minutes to allow the compound to bind to the enzyme.
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Reaction Initiation: Initiate the enzymatic reaction by adding the PGH₂ substrate (final

concentration ~5 µM) to all wells.

Incubation: Incubate the plate at room temperature for 60 seconds. The reaction time is short

due to the instability of PGH₂.

Reaction Termination: Stop the reaction by adding the Stop Solution to each well.

PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a

commercial PGE₂ EIA kit, following the manufacturer’s instructions.

Data Analysis:

Calculate the percentage of mPGES-1 inhibition for each concentration of the test

compound relative to the vehicle control.

Plot the percent inhibition against the logarithm of the test compound concentration.

Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-

response curve).

Conclusion
2-(3-Hydroxypyridin-2-yl)acetic acid, CAS 69022-71-5, is a compound for which specific

experimental data is scarce. However, by analyzing its structure and comparing it to related,

well-studied molecules, a strong hypothesis for its utility can be formed. Its synthesis is

achievable through modern cross-coupling techniques. Based on structure-activity

relationships, a primary area for investigation is its potential as an anti-inflammatory agent via

the inhibition of mPGES-1. The protocols and pathways detailed in this guide provide a robust

framework for researchers to synthesize and evaluate this compound and its derivatives for

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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